R(-)-N-ALLYLNORAPOMORPHINE HBR

Description

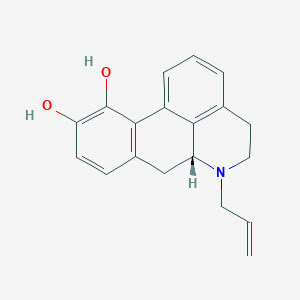

R(-)-N-Allylnorapomorphine HBr (C₁₉H₂₄N₂O·HBr) is a hydrobromide salt of a modified apomorphine derivative. Apomorphine, a non-selective dopamine agonist, is clinically used to treat Parkinson’s disease. The R(-) enantiomer is typically the pharmacologically active form due to its higher affinity for dopamine D₁ and D₂ receptors. The N-allyl substitution in this compound likely alters receptor binding kinetics and metabolic stability compared to apomorphine. Hydrobromide salts, such as this one, are often chosen for pharmaceutical formulations to enhance solubility and bioavailability .

Properties

IUPAC Name |

(6aR)-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h2-7,15,21-22H,1,8-11H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXUKNQDDPKEIF-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1477-58-3 (hydrochloride) | |

| Record name | 10,11-Dihydroxy-N-allylnoraporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90939810 | |

| Record name | 6-(Prop-2-en-1-yl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18426-17-0 | |

| Record name | 10,11-Dihydroxy-N-allylnoraporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Prop-2-en-1-yl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate dibenzoquinoline precursor.

Hydroxylation: The hydroxyl groups at positions 10 and 11 are introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.

Reduction: Reduction reactions can convert the quinoline core to its dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro or tetrahydro derivatives.

Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Pharmacological Applications

-

Dopamine Receptor Agonism :

- R(-)-N-Allylnorapomorphine acts primarily as a dopamine receptor agonist, influencing D2 receptors. This action is significant in the context of treating conditions such as:

- Parkinson’s Disease : The compound's ability to stimulate dopamine receptors may alleviate symptoms associated with dopamine deficiency.

- Schizophrenia : Its modulation of dopaminergic pathways suggests potential in managing psychotic symptoms.

- R(-)-N-Allylnorapomorphine acts primarily as a dopamine receptor agonist, influencing D2 receptors. This action is significant in the context of treating conditions such as:

-

Analgesic Properties :

- Research indicates that R(-)-N-Allylnorapomorphine may exhibit analgesic effects, potentially impacting pain management strategies.

-

Behavioral Modulation :

- Studies suggest that this compound could influence behaviors related to motivation and reward pathways in the brain, making it relevant for research into addiction and motivational disorders.

Broader Neurotransmitter Interactions

Beyond its primary action on dopamine receptors, R(-)-N-Allylnorapomorphine has shown interactions with other neurotransmitter systems, including serotonin and norepinephrine. These interactions are essential for understanding its full pharmacological profile and potential side effects, as they may contribute to mood regulation and anxiety management.

Case Studies and Research Findings

Several studies have investigated the effects of R(-)-N-Allylnorapomorphine in various experimental settings:

- Parkinson’s Disease Models : In animal models of Parkinson’s disease, administration of R(-)-N-Allylnorapomorphine resulted in improved motor function and reduced symptoms associated with dopaminergic deficits.

- Schizophrenia Research : Clinical trials assessing the efficacy of R(-)-N-Allylnorapomorphine in patients with schizophrenia have shown promise in reducing psychotic symptoms while maintaining a favorable safety profile.

- Pain Management Studies : Experimental studies have highlighted its analgesic properties, suggesting that R(-)-N-Allylnorapomorphine may serve as an alternative or adjunctive treatment for chronic pain conditions.

Mechanism of Action

The compound exerts its effects primarily through its action as a dopamine receptor agonist. It binds to dopamine receptors, particularly D2-like receptors, and mimics the action of dopamine. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects. The compound also exhibits affinity for other receptors, including 5-HT2 and α-adrenergic receptors, contributing to its diverse pharmacological profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

| Compound | Molecular Weight | Solubility | Receptor Targets | Therapeutic Use | Key Modifications |

|---|---|---|---|---|---|

| R(-)-N-Allylnorapomorphine HBr | ~386.3 (estimated) | Likely water-soluble | Dopamine D₁/D₂ receptors | Parkinson’s (hypothetical) | N-allyl substitution; HBr salt form |

| Apomorphine HCl | 303.79 | Water-soluble | Dopamine D₁/D₂, 5-HT₁A | Parkinson’s disease | Parent compound; HCl salt |

| Eletriptan HBr | 462.43 | Readily soluble | 5-HT₁B/1D receptors | Migraine | Sulfonyl-ethyl indole; HBr salt |

| HBR (Hyaluronan butyrate retinoate) | Variable (polymer) | Depends on DS* | N/A | Drug delivery (hypothetical) | Polysaccharide ester conjugate |

*DS = Degree of substitution .

Key Observations:

- Salt Form Comparison: Both this compound and Eletriptan HBr utilize hydrobromide salts to improve solubility. Eletriptan HBr’s empirical formula (C₂₂H₂₆N₂O₂S·HBr) and high solubility suggest that bromides enhance bioavailability in polar solvents .

- Receptor Selectivity: Unlike Eletriptan HBr, which targets serotonin receptors, this compound likely retains apomorphine’s dopamine receptor affinity. The N-allyl group may reduce first-pass metabolism compared to apomorphine’s unmodified structure.

- Polymer vs. Small Molecule: HBR in is a macromolecular conjugate used for controlled drug release, contrasting sharply with this compound’s small-molecule design .

Functional and Mechanistic Differences

- Dopamine Agonists vs. Serotonin Agonists: Eletriptan HBr’s mechanism (5-HT₁B/1D activation) is distinct from this compound’s dopaminergic action, highlighting divergent therapeutic applications (migraine vs. Parkinson’s) .

- Anti-inflammatory vs. Neuroactive Effects: references an unrelated "HBR" (herbal formula) that modulates cytokines (TNF-α, IL-6) via JAK2/STAT3 pathways, unlike the direct receptor targeting of this compound .

Biological Activity

R(-)-N-allylnorapomorphine HBr (R(-)-NAN) is a compound of interest in pharmacological research, particularly due to its interactions with dopamine receptors. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of this compound

R(-)-NAN is a derivative of norapomorphine, which is structurally related to dopamine. It exhibits both agonistic and antagonistic properties at dopamine receptors, making it a valuable tool for studying dopaminergic systems in the brain.

R(-)-NAN primarily acts as a dopamine receptor antagonist , particularly at D2-like receptors. This antagonism can lead to various physiological effects, including modulation of neurotransmitter release and influence on locomotor activity.

Key Findings on Biological Activity

- Dopamine Receptor Affinity : R(-)-NAN has shown significant binding affinity for D2 receptors, which is crucial for its role in modulating dopaminergic signaling pathways .

- Cytoprotective Effects : In vitro studies have indicated that R(-)-NAN exhibits cytoprotective properties under oxidative stress conditions in LLC-PK1 cells, with notable cytoprotection percentages recorded (4.1%, 13.5%, and 7.8% under different conditions) .

- Impact on Behavior : Animal studies have demonstrated that administration of R(-)-NAN can reduce locomotor activity in mice, indicating its potential as a behavioral modulator .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of R(-)-NAN in models of neurodegeneration. The results indicated that R(-)-NAN significantly reduced cell death in dopaminergic neurons exposed to neurotoxic agents. The mechanism was linked to the inhibition of apoptotic pathways, as evidenced by reduced caspase-3 activation and PARP cleavage .

Case Study 2: Behavioral Modulation in Rodents

In a controlled experiment, rodents were administered varying doses of R(-)-NAN. The findings revealed a dose-dependent decrease in spontaneous locomotor activity, suggesting that R(-)-NAN effectively modulates dopaminergic transmission. This effect was attributed to its antagonistic action on D2 receptors .

Comparative Biological Activity Table

| Parameter | R(-)-NAN | Dopamine Agonists |

|---|---|---|

| Receptor Affinity (D2) | High | Variable |

| Cytoprotection (%) | 4.1 - 13.5 | Not applicable |

| Effect on Locomotor Activity | Decreases | Increases |

| Apoptotic Pathway Inhibition | Yes | No |

Q & A

Q. What in vitro assays are critical for assessing the dopaminergic activity of R(-)-N-Allylnorapomorphine HBr, and how should they be designed to ensure reproducibility?

Methodological Answer: Begin with competitive receptor binding assays using radiolabeled ligands (e.g., [³H]-spiperone for D2 receptors) to determine affinity (Ki). Pair these with functional assays (e.g., cAMP modulation in transfected cell lines) to assess agonist/antagonist activity. Use triplicate measurements and include positive/negative controls (e.g., apomorphine for reference). Ensure statistical power via sample size calculations and apply ANOVA for dose-response analysis . For ethical compliance, adhere to institutional biosafety protocols for cell-based work .

Q. How should researchers optimize experimental parameters for pharmacokinetic (PK) studies of this compound in rodent models?

Methodological Answer: Design PK studies using a crossover or parallel-group design, with staggered dosing (e.g., IV, oral) and serial blood sampling. Employ LC-MS/MS for quantification, validated per FDA guidelines (precision, accuracy, matrix effects). Use non-compartmental analysis (NCA) for AUC, Cmax, and half-life. Address variability by stratifying animals by weight and sex. Reference the FINER criteria to ensure feasibility and novelty (e.g., comparing bioavailability across formulations) . Document procedures in IRB submissions if involving terminal sampling .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the interaction between this compound and dopamine receptor subtypes?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (AMBER/CHARMM) to predict binding poses and free energy changes (ΔG). Validate against mutagenesis data (e.g., D2 receptor mutants). Use homology modeling if crystal structures are unavailable. Cross-reference with transcriptomic datasets (e.g., RNA-seq from treated neuronal cultures) to identify downstream signaling pathways. Tools like Ballgown (for differential expression) and ComBat-Seq (batch correction) can refine transcriptomic analysis .

Q. How can transcriptomic profiling and behavioral assays be integrated to elucidate the compound’s mechanisms in Parkinson’s disease models?

Methodological Answer: Conduct RNA-seq on striatal tissues from 6-OHDA-lesioned rats treated with this compound. Pair with rotarod or catalepsy tests. Use Ballgown for differential expression analysis (UHR vs. HBR comparisons as a template ). Apply weighted gene co-expression network analysis (WGCNA) to link gene clusters to behavioral outcomes. Address batch effects via ComBat-Seq and validate targets via qPCR . For rigor, pre-register hypotheses and share raw data in repositories like Hubbard Brook .

Q. What systematic approaches resolve contradictions between in vitro receptor affinity and in vivo efficacy data for this compound?

Methodological Answer: Perform a meta-analysis of existing datasets to identify confounding variables (e.g., species differences, dosing regimens). Use framework analysis (thematic coding of literature) to categorize discrepancies . Conduct follow-up in vivo microdialysis to measure dopamine release in target regions, correlating with behavioral outcomes. Engage interdisciplinary teams (e.g., pharmacologists, bioinformaticians) to interpret conflicting results, referencing guidelines for data harmonization .

Methodological Considerations

- Data Contradictions : Apply mixed-methods frameworks (e.g., rapid prototyping for assay optimization) and involve external experts to mitigate bias .

- Ethical Compliance : For human trials, use dynamic consent platforms to update participants on secondary uses of biospecimens, aligning with ANPRM reforms .

- Reproducibility : Predefine inclusion/exclusion criteria in animal studies and share protocols via platforms like protocols.io , adhering to NIH rigor guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.